Cas no 112-89-0 (1-Bromooctadecane)

1-Bromooctadecane 化学的及び物理的性質

名前と識別子

-

- 1-Bromooctadecane

- STEARYL BROMIDE

- OCTADECYL BROMIDE

- N-OCTADECYL BROMIDE

- 1-bromo-octadecan

- octadecane,1-bromo-

- 1-Bromooctodecane

- N-OCTADECYL BROMIDE (STEARYL)

- 1-bromo-octadecane

- 1-octadecyl bromide

- bromooctadecane

- Octadecane,1-bromo

- octadecanyl bromide

- OCLadecyl BroMide

- BroMo octadecane

- 1-Bromooctadecane,96%

- Octadecane, 1-bromo-

- WSULSMOGMLRGKU-UHFFFAOYSA-N

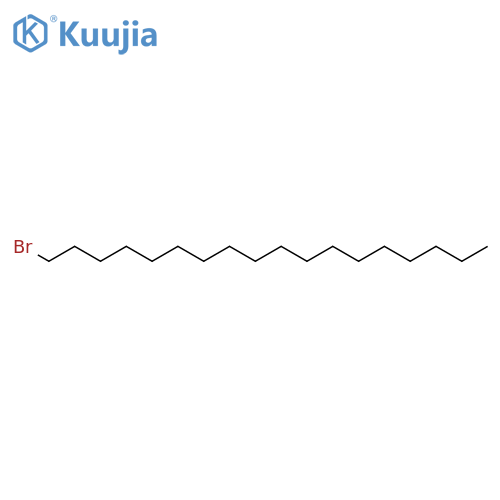

- C18H37Br

- octadecylbromide

- 1-bromoctadecane

- n-octadecylbromide

- bromo-n-octadecane

- 1-Bromo octadecane

- KSC491M0F

- 1-Bromooctadecane,

- 1-Bromooctadecane, Vetec(TM) reagent grade, 97%

- EN300-19411

- 1-Bromooctadecane, >=97.0%

- AMY25533

- AI3-00994

- n-C18H37Br

- Q63395676

- 1-Bromooctadecane, ~98% (capillary GC)

- CS-W011938

- 187826-28-4

- EINECS 204-013-4

- AT32482

- Z7M35JLL5U

- F0001-0263

- MFCD00000231

- UNII-Z7M35JLL5U

- InChI=1/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H

- SCHEMBL129704

- NSC5542

- AKOS009031601

- NSC 5542

- B0625

- 1-Bromooctadecane, purum, >=97.0% (GC)

- DTXSID8059423

- NSC-5542

- FT-0607538

- 112-89-0

- NS00023664

- J-504470

- 1-Bromooctadecane,99%

- 1-Bromo-octadecane; NSC 5542; Octadecyl Bromide; Stearyl Bromide; n-Octadecyl Bromide

- DTXCID4033265

- BBL037034

- STL560144

- Octadecane, 1bromo

- DB-050399

- nOctadecyl bromide

-

- MDL: MFCD00000231

- インチ: 1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3

- InChIKey: WSULSMOGMLRGKU-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

- BRN: 774145

計算された属性

- せいみつぶんしりょう: 332.20800

- どういたいしつりょう: 332.207864

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 16

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 10.3

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: 無色または淡黄色の液体。風景ぶんかい.

- 密度みつど: 0.976 g/mL at 25 °C(lit.)

- ゆうかいてん: 25-30 °C (lit.)

- ふってん: 214-216 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:230°f

摂氏度:110°c - 屈折率: 1.462-1.464

- すいようせい: 不溶性

- PSA: 0.00000

- LogP: 7.64280

- FEMA: 2815

- かんど: 湿度に敏感である

- ようかいせい: エタノールやエーテルと混和することができますが、水には溶けません。

1-Bromooctadecane セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S22-S24/25

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- TSCA:Yes

- ちょぞうじょうけん:2-8°C

1-Bromooctadecane 税関データ

- 税関コード:29033036

- 税関データ:

中国税関コード:

2903399090概要:

290399090.他の無環状炭化水素のフッ素化/臭素化またはヨウ素化誘導体。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

290399090。無環状炭化水素の臭素化、フッ素化またはヨウ素化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Bromooctadecane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A15588-2500g |

1-Bromooctadecane, 97% |

112-89-0 | 97% | 2500g |

¥4374.00 | 2023-02-26 | |

| TRC | B687365-10g |

1-Bromooctadecane |

112-89-0 | 10g |

$ 150.00 | 2023-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017263-100g |

1-Bromooctadecane |

112-89-0 | 98% | 100g |

¥49.00 | 2024-08-09 | |

| TRC | B687365-1 g |

1-Bromooctadecane |

112-89-0 | 1g |

$ 85.00 | 2022-01-10 | ||

| Enamine | EN300-19411-2.5g |

1-bromooctadecane |

112-89-0 | 95.0% | 2.5g |

$27.0 | 2025-03-21 | |

| Life Chemicals | F0001-0263-0.25g |

1-Bromooctadecane |

112-89-0 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| Life Chemicals | F0001-0263-5g |

1-Bromooctadecane |

112-89-0 | 95%+ | 5g |

$60.0 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017263-500g |

1-Bromooctadecane |

112-89-0 | 98% | 500g |

¥215.00 | 2024-08-09 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106910-5kg |

1-Bromooctadecane |

112-89-0 | 97% | 5kg |

¥1336.90 | 2023-09-04 | |

| Life Chemicals | F0001-0263-10g |

1-Bromooctadecane |

112-89-0 | 95%+ | 10g |

$84.0 | 2023-09-07 |

1-Bromooctadecane サプライヤー

1-Bromooctadecane 関連文献

-

1. The dielectric properties of urea occlusion compoundsR. J. Meakins Trans. Faraday Soc. 1955 51 953

-

Changjiu Sun,Jian Zhao,Deli Zhang,Hongge Guo,Xin Wang,Haiqing Hu Nanoscale 2020 12 18379

-

Xuejun Pan,Weiling Wu,Mo Zhu,Jixian Yang,Zhi-Chao Yan,Lianwei Li Polym. Chem. 2023 14 1043

-

Tobias Haider,Oksana Suraeva,Miriam L. O'Duill,Julian Mars,Markus Mezger,Ingo Lieberwirth,Frederik R. Wurm Polym. Chem. 2020 11 3404

-

A. M. Al-Sabagh,M. A. Betiha,D. I. Osman,A. I. Hashim,M. M. El-Sukkary,Tahany Mahmoud RSC Adv. 2016 6 109460

-

Raymond Bonnett,Stella Ioannou,Andrew G. James,Christopher W. Pitt,Moe M. Z. Soe J. Mater. Chem. 1992 2 823

-

A. M. Al-Sabagh,M. A. Betiha,D. I. Osman,A. I. Hashim,M. M. El-Sukkary,Tahany Mahmoud RSC Adv. 2016 6 109460

-

Xuejun Pan,Weiling Wu,Mo Zhu,Jixian Yang,Zhi-Chao Yan,Lianwei Li Polym. Chem. 2023 14 1043

-

Xuejun Pan,Weiling Wu,Mo Zhu,Jixian Yang,Zhi-Chao Yan,Lianwei Li Polym. Chem. 2023 14 1043

-

A. M. Al-Sabagh,M. A. Betiha,D. I. Osman,A. I. Hashim,M. M. El-Sukkary,Tahany Mahmoud RSC Adv. 2016 6 109460

関連分類

- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides Organobromides

- Solvents and Organic Chemicals Organic Compounds Organohalogen compounds Organobromides

- Material Chemicals Colorants and Pigments Dyes

- Solvents and Organic Chemicals Organic Compounds Organic Halides

- Solvents and Organic Chemicals Organic Compounds Hydrocarbons

- Material Chemicals Colorants and Pigments

1-Bromooctadecaneに関する追加情報

Chemical Profile of 1-Bromooctadecane (CAS No. 112-89-0)

1-Bromooctadecane, with the chemical formula C₁₈H₃₇Br, is a long-chain brominated alkane widely utilized in the field of organic synthesis and material science. This compound, identified by its CAS number 112-89-0, has garnered significant attention due to its unique structural properties and versatile applications in modern chemical research. As a brominated derivative of octadecane, it serves as a crucial intermediate in the synthesis of various functional materials, including polymers, surfactants, and pharmaceutical intermediates.

The molecular structure of 1-Bromooctadecane features a linear aliphatic chain with a bromine atom attached to the terminal carbon. This configuration imparts distinct reactivity, making it an invaluable reagent in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings. These reactions are pivotal in constructing biaryl and heteroaryl compounds, which are prevalent in medicinal chemistry and agrochemical formulations. The long hydrocarbon tail enhances solubility in non-polar solvents, facilitating its use in organic transformations under mild conditions.

In recent years, 1-Bromooctadecane has found applications in the development of advanced materials, particularly in the realm of self-assembled structures and nano-scale devices. Researchers have leveraged its compatibility with lipid-based matrices to create stable micelles and nanocapsules for drug delivery systems. The bromine substituent allows for further functionalization via palladium-catalyzed reactions, enabling the introduction of diverse pharmacophores or targeting moieties. Such modifications have been explored in oncology research to enhance the bioavailability and tumor-specific accumulation of therapeutic agents.

Moreover, 1-Bromooctadecane plays a critical role in polymer chemistry, where it acts as a monomer or chain transfer agent in the synthesis of block copolymers. These polymers exhibit tunable thermal properties and mechanical strength, making them suitable for applications ranging from coatings to high-performance plastics. The incorporation of bromine into the polymer backbone also improves flame retardancy, addressing safety concerns in industrial materials. Recent studies highlight its use in creating stimuli-responsive polymers that undergo structural changes upon exposure to light or temperature gradients.

The pharmaceutical industry has also harnessed the potential of 1-Bromooctadecane as a precursor for bioactive molecules. Its extended hydrophobic tail mimics natural fatty acid chains, facilitating interactions with biological membranes. This characteristic has been exploited in designing novel antimicrobial agents that disrupt bacterial cell wall integrity. Additionally, derivatives of 1-Bromooctadecane have been investigated for their role in modulating protein-protein interactions, offering insights into potential therapeutic targets for neurodegenerative diseases.

From an environmental perspective, the synthesis and application of 1-Bromooctadecane must be conducted with consideration for sustainable practices. Advances in green chemistry have led to the development of catalytic systems that minimize waste and energy consumption during production. For instance, solvent-free reactions or the use of biodegradable catalysts have been explored to reduce the ecological footprint associated with brominated compounds. Such innovations align with global efforts to promote sustainable chemical manufacturing.

The future prospects of 1-Bromooctadecane are promising, with ongoing research focusing on expanding its utility in emerging fields such as nanotechnology and energy storage. Its ability to form stable supramolecular assemblies makes it a candidate for constructing molecular wires and electronic components at the nanoscale. Similarly, its role in developing high-capacity lithium-ion batteries has been explored due to its compatibility with lithium metal anodes and cathode materials.

In conclusion,1-Bromooctadecane (CAS No. 112-89-0) remains a cornerstone compound in synthetic chemistry, offering unparalleled flexibility for designing complex molecules across multiple disciplines. Its contributions to pharmaceuticals, materials science, and nanotechnology underscore its significance as a building block for innovation. As research continues to uncover new applications, this compound will undoubtedly remain at the forefront of scientific advancement.

112-89-0 (1-Bromooctadecane) 関連製品

- 401909-15-7(Benzenemethanamine, 4-amino-2,5-difluoro- (9CI))

- 83642-28-8(1-(4-Bromophenoxy)-4-methanesulfonylbenzene)

- 2411296-70-1(N-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-N-[(2-fluorophenyl)methyl]sulfamoyl fluoride)

- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)

- 832737-45-8(1-(4-fluorophenyl)methylpiperidine-3-carboxylic acid)

- 877637-45-1(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

- 1807100-05-5(3-Chloro-6-(chloromethyl)-2-(difluoromethyl)pyridine-5-carboxaldehyde)

- 2245938-86-5(1H-Pyrazole-3-carboxylic acid, 5-(chloromethyl)-1-methyl-, methyl ester)

- 1704612-07-6(1-4-chloro-3-(trifluoromethyl)benzenesulfonyl-3-(4-chlorobenzenesulfonyl)pyrrolidine)

- 1261875-65-3(4,3'-Bis(trifluoromethyl)biphenyl-3-carbonitrile)